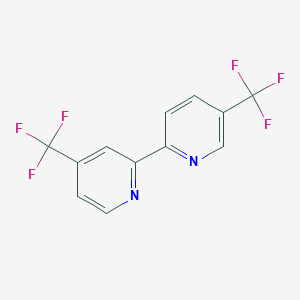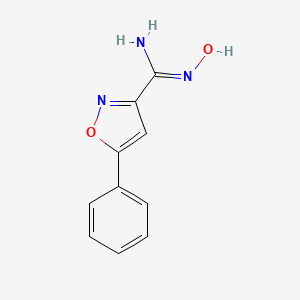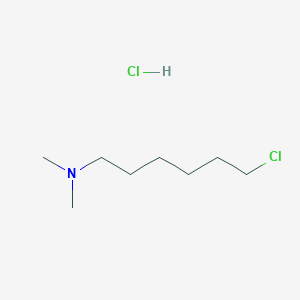
4,4'-Di(trifluoromethyl)-2,2'-bipyridyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl is a fluorinated bipyridine derivative known for its unique chemical properties and applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl typically involves the trifluoromethylation of bipyridine derivatives. One common method is the radical trifluoromethylation, where trifluoromethyl radicals are generated and reacted with bipyridine under specific conditions . This process often requires the use of catalysts such as iridium or ruthenium complexes .
Industrial Production Methods
Industrial production methods for 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl may involve large-scale trifluoromethylation reactions using cost-effective and efficient catalytic systems. The use of non-precious metal catalysts, such as iron or cobalt, has been explored to reduce production costs and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of functionalized bipyridines .
Applications De Recherche Scientifique
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl involves its interaction with molecular targets through coordination and binding. The trifluoromethyl groups enhance its ability to form stable complexes with metals, which can then participate in various catalytic processes. The pathways involved often include electron transfer and radical formation, depending on the specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but with tert-butyl groups instead of trifluoromethyl groups.
2,2’-Bipyridine: The parent compound without any substituents.
4,4’-Di(trifluoromethyl)-diphenyl disulfide: Another fluorinated compound with similar applications.
Uniqueness
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl is unique due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to other bipyridine derivatives. This makes it particularly valuable in applications requiring robust and reactive ligands .
Propriétés
Formule moléculaire |
C12H6F6N2 |
|---|---|
Poids moléculaire |
292.18 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-3-4-19-10(5-7)9-2-1-8(6-20-9)12(16,17)18/h1-6H |
Clé InChI |
CAACAJYVMHQNDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
